Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2 It is a derivative of propanoate and is characterized by the presence of amino and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3,5-dibromophenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is unique due to the presence of dichlorophenyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical interactions .
Biological Activity
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, also known as methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H12Cl2N·HCl |
Molecular Weight | 250.07 g/mol |
IUPAC Name | Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride |
CAS Number | 10035778-2 |
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : This group can form hydrogen bonds with various biological macromolecules, facilitating interactions with proteins and enzymes.
- Dichlorophenyl Group : The hydrophobic nature of this group allows it to engage in significant interactions with lipid environments, influencing membrane-associated proteins and receptors.
These interactions can lead to modulation of enzyme activities and receptor functions, impacting various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has shown activity against certain cancer cell lines comparable to established chemotherapeutic agents .
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant potential for development as an antimicrobial agent .
- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potency similar to doxorubicin .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with readily available precursors such as dichlorobenzene derivatives.
- Reagents : Common reagents include amines and coupling agents to facilitate the formation of the amino acid structure.
The synthetic route is optimized for yield and purity, often employing techniques such as refluxing under inert atmospheres and purification via crystallization or chromatography .
Properties
IUPAC Name |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6;/h2-4,9H,5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCQMRPAAXSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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